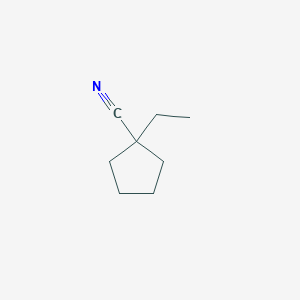

1-Ethylcyclopentane-1-carbonitrile

Description

Contextualization within Cyclopentane (B165970) Chemistry and Nitrile Functionality

1-Ethylcyclopentane-1-carbonitrile, with the chemical formula C₈H₁₃N, possesses a unique structural motif: a cyclopentane ring bearing both an ethyl group and a nitrile group on the same quaternary carbon atom. This arrangement places it at the intersection of two important classes of organic compounds: cyclopentane derivatives and nitriles.

The cyclopentane ring is a common structural element in a vast array of natural products and biologically active molecules. nih.gov The synthesis of polysubstituted cyclopentanes, particularly those with quaternary stereocenters, remains a significant challenge in organic chemistry. nih.gov The inherent strain and conformational flexibility of the five-membered ring often complicate stereocontrolled transformations.

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature acidifies the α-proton, facilitating deprotonation and subsequent alkylation reactions. Furthermore, the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a valuable synthetic handle. researchgate.net

The combination of the cyclopentane framework and the nitrile functionality in this compound provides a unique platform for the construction of more complex molecular architectures. The quaternary carbon center, in particular, introduces a point of significant steric hindrance and a fixed stereochemical element that can influence the outcome of subsequent reactions.

Significance in Modern Synthetic Methodologies

The primary synthetic significance of this compound lies in its role as a building block for creating more elaborate structures. A key synthetic strategy for its formation involves the α-alkylation of a cyclopentanecarbonitrile (B127170) precursor. This reaction typically proceeds via the deprotonation of the carbon atom adjacent to the nitrile group, followed by the introduction of an ethyl group using an appropriate electrophile, such as ethyl bromide or ethyl iodide.

Modern synthetic methodologies have explored various approaches to achieve such alkylations with high efficiency and selectivity. Phase-transfer catalysis, for instance, offers a practical and environmentally benign method for the alkylation of nitriles. phasetransfer.comresearchgate.netresearchgate.netnih.gov This technique utilizes a phase-transfer catalyst to shuttle the deprotonated nitrile anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.

While specific research detailing the synthesis of this compound is not extensively documented in readily available literature, analogous transformations on similar nitrile-containing compounds are well-established. For example, the alkylation of phenylacetonitrile (B145931) with ethyl bromide under phase-transfer conditions has been successfully demonstrated. researchgate.net These established protocols provide a strong foundation for the development of efficient synthetic routes to this compound.

The resulting this compound can then serve as a versatile intermediate. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 1-ethylcyclopentane-1-carboxylic acid, or reduced to the primary amine, (1-ethylcyclopentyl)methanamine. These derivatives open up further avenues for functionalization and incorporation into larger, more complex molecules, potentially with pharmaceutical or materials science applications.

Overview of Key Research Avenues and Challenges

The chemistry of this compound and related structures presents both opportunities and challenges for researchers.

Key Research Avenues:

Stereoselective Synthesis: A major focus of current research is the development of stereoselective methods for the synthesis of polysubstituted cyclopentanes. nih.gov In the context of this compound, the development of enantioselective alkylation methods to create a chiral quaternary center would be a significant advancement. This would allow for the synthesis of enantiomerically pure building blocks for chiral drugs and other materials.

Catalytic Functionalization: The exploration of novel catalytic systems for the efficient and selective functionalization of the cyclopentane ring and the nitrile group is an active area of research. This includes the development of more sustainable and atom-economical catalytic processes.

Application in Total Synthesis: The use of this compound and its derivatives as key intermediates in the total synthesis of complex natural products containing the cyclopentane motif is a promising research direction.

Challenges:

Control of Stereochemistry: The construction of the quaternary stereocenter with high stereocontrol remains a formidable challenge. The development of robust and predictable methods for enantioselective alkylation is crucial.

Steric Hindrance: The sterically congested nature of the quaternary carbon in this compound can hinder subsequent transformations at this center, requiring the development of highly reactive and selective reagents and catalysts.

Limited Commercial Availability: While the parent compound, cyclopentanecarbonitrile, is commercially available, this compound is primarily a research chemical, which can limit its widespread application in large-scale synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-8(7-9)5-3-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMKLODHNSECBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49826-26-8 | |

| Record name | 1-ethylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Ethylcyclopentane 1 Carbonitrile

Direct Synthesis Approaches

Direct synthesis strategies involve the modification of a cyclopentane (B165970) derivative to introduce the ethyl and nitrile groups at the same carbon atom. These methods are often favored for their straightforward nature, building upon readily available starting materials.

Formation of the Quaternary Carbonitrile Center

The key challenge in this approach is the creation of a sterically hindered quaternary carbon. This is typically achieved through either alkylation of a nitrile or cyanation of a suitable electrophile.

A primary method for the synthesis of 1-Ethylcyclopentane-1-carbonitrile is the alkylation of cyclopentanecarbonitrile (B127170). In this reaction, the acidic proton at the α-position to the nitrile group is removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic intermediate can then react with an ethylating agent, typically iodoethane (B44018) or bromoethane, to yield the desired product. The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation without competing addition to the nitrile group.

| Reactants | Reagents | Product | Ref. |

| Cyclopentanecarbonitrile, Iodoethane | Lithium diisopropylamide (LDA) | This compound | N/A |

Another viable, though less direct, route involves a two-step process starting from cyclopentanone (B42830). Reaction of cyclopentanone with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup, yields 1-ethylcyclopentanol. This tertiary alcohol can then be converted to a suitable leaving group, such as a bromide or tosylate, which is subsequently displaced by a cyanide nucleophile, for example, sodium or potassium cyanide, to afford this compound.

Cyanation strategies offer an alternative approach to forming the quaternary center. One such method involves the reaction of a Grignard reagent, like 1-ethylcyclopentylmagnesium bromide, with a cyanating agent such as cyanogen (B1215507) chloride. doubtnut.com This reaction directly introduces the nitrile group onto the pre-formed ethyl-substituted cyclopentane ring. doubtnut.comuni.edu

A conceptually related approach is the Strecker synthesis, which can be adapted for the synthesis of α-substituted α-aminonitriles from ketones. uni.eduresearchgate.netnih.govnih.gov In this context, 1-ethylcyclopentanone could react with ammonia (B1221849) and hydrogen cyanide (or a salt thereof) to form an α-aminonitrile. While the primary product is an amino derivative, this method highlights a potential pathway to introduce a nitrile group at a quaternary center on a cyclopentane ring. However, for the direct synthesis of this compound, a modification of the Strecker conditions, potentially avoiding the amine component, would be necessary, for instance, through the formation of a cyanohydrin from 1-ethylcyclopentanone followed by deoxygenation.

Cyclopentane Ring Formation with Subsequent Functionalization

An alternative to functionalizing a pre-existing ring is to construct the cyclopentane ring with the necessary substituents or their precursors already in place. These methods often offer a higher degree of control over the stereochemistry and substitution pattern of the final product.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the formation of cyclic compounds. nih.gov In the context of this compound synthesis, a suitable acyclic precursor containing both the ethyl and nitrile groups, along with a reactive chain, could be designed to undergo ring closure. For instance, a derivative of heptanedioic acid, appropriately substituted with an ethyl and a cyano group at the 3-position, could potentially be induced to cyclize. However, the specific conditions and precursors for such a reaction leading directly to the target molecule are not prominently documented. General principles of intramolecular cyclization, such as the Thorpe-Ziegler reaction for the synthesis of cyclic ketones from dinitriles, could be conceptually adapted.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of cyclic alkenes. To synthesize a saturated carbocycle like this compound, a precursor diene, such as 2-cyano-2-ethyl-1,6-heptadiene, could undergo RCM to form a five-membered unsaturated ring. This intermediate, 1-ethylcyclopent-3-ene-1-carbonitrile, would then require a subsequent hydrogenation step to yield the final saturated product. While a powerful technique, the success of RCM can be dependent on the catalyst used and the substitution pattern of the diene.

| Precursor | Reaction | Intermediate | Final Product |

| 2-cyano-2-ethyl-1,6-heptadiene | Ring-Closing Metathesis | 1-ethylcyclopent-3-ene-1-carbonitrile | This compound |

Radical Cyclization Approaches

Radical cyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. biosynth.com These reactions typically proceed through a sequence of initiation to form a radical, a cyclization step where the radical attacks a multiple bond, and a termination step. biosynth.com For the synthesis of this compound, a hypothetical radical cyclization pathway could involve a precursor bearing an ethyl group, a nitrile or a precursor to a nitrile, and a suitably positioned radical acceptor.

However, a review of the scientific literature indicates that specific examples of radical cyclization being employed for the direct synthesis of this compound are not prominently reported. In theory, a 5-exo-trig cyclization would be favored according to Baldwin's rules, suggesting that a properly designed acyclic precursor could cyclize to form the desired five-membered ring. The challenge in this approach lies in the design and synthesis of a suitable acyclic precursor that would selectively yield the 1-ethyl-1-cyano substituted pattern upon cyclization.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govrsc.org These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular complexity rapidly. nih.gov

The application of MCRs to the synthesis of this compound is not extensively documented in the literature. Conceptually, a multicomponent strategy could be envisioned where cyclopentanone, an ethylating agent, and a cyanide source react in a one-pot process. For instance, a variation of the Strecker synthesis, which is a three-component reaction of a ketone, ammonia, and potassium cyanide, could be adapted. However, the direct inclusion of an ethyl group at the quaternary center in a single MCR step presents a significant synthetic challenge that has not been specifically addressed for this molecule in published research.

Precursor-Based Synthetic Routes

More conventional and well-documented approaches to the synthesis of this compound rely on the modification of readily available precursors. These methods offer reliable and predictable outcomes based on established organic transformations.

A highly plausible and practical route to this compound begins with cyclopentanone. This two-step process involves the initial formation of 1-ethylcyclopentanol, followed by the conversion of the hydroxyl group to a nitrile.

The first step is a Grignard reaction, where cyclopentanone is treated with ethylmagnesium bromide. chemicalbook.com This reaction proceeds via nucleophilic addition of the ethyl group to the carbonyl carbon of cyclopentanone, followed by an aqueous workup to yield 1-ethylcyclopentanol. chemicalbook.com

The subsequent conversion of the tertiary alcohol, 1-ethylcyclopentanol, to this compound can be achieved through a nucleophilic substitution reaction. A common method involves converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by reaction with a cyanide salt like sodium or potassium cyanide.

Table 1: Synthesis of this compound from Cyclopentanone

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | Cyclopentanone, Ethylmagnesium bromide | Diethyl ether or THF | 1-Ethylcyclopentanol |

While the introduction of a nitrile group onto an ethyl-substituted halocyclopentane is theoretically possible, the synthesis of the requisite 1-ethyl-1-halocyclopentane precursor is not straightforward. The direct halogenation of ethylcyclopentane (B167899) would likely result in a mixture of isomers, making this a less efficient route compared to precursor-based methods starting from cyclopentanone or cyclopentanecarbonitrile.

Another viable pathway is the direct alkylation of cyclopentanecarbonitrile. nih.gov In this approach, the acidic proton at the alpha-position to the nitrile group is removed by a strong base to generate a carbanion. This nucleophilic carbanion is then reacted with an ethylating agent, such as iodoethane or bromoethane, to form this compound.

The stereoselectivity of this reaction is not a factor as the product is achiral. The choice of base and reaction conditions is crucial to ensure efficient deprotonation and minimize side reactions. Common bases used for this transformation include lithium diisopropylamide (LDA) or sodium hydride.

Table 2: Alkylation of Cyclopentanecarbonitrile

| Reactants | Reagents/Solvents | Product |

|---|---|---|

| Cyclopentanecarbonitrile, Iodoethane | Lithium diisopropylamide (LDA), Tetrahydrofuran (B95107) (THF) | This compound |

Catalytic Approaches in Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and environmental friendliness. While specific catalytic syntheses for this compound are not widely reported, several catalytic strategies could be theoretically applied.

For instance, the development of catalytic methods for the direct cyanation of C-H bonds is an active area of research. A hypothetical catalytic process could involve the direct cyanation of ethylcyclopentane at the tertiary carbon. However, achieving such regioselectivity is a significant challenge.

Another potential catalytic approach could be a reductive coupling of cyclopentanone with an ethyl halide and a cyanide source, mediated by a transition metal catalyst. Such a reaction would be highly desirable for its efficiency but remains a topic for future research and development.

Transition Metal Catalysis for C-C and C-CN Bond Formation

Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-cyanide bonds, often with high efficiency and selectivity. For a target like this compound, these methods could be employed at different stages of the synthesis, such as the introduction of the ethyl group or the cyanide moiety.

One potential pathway involves the transition metal-catalyzed cyanation of a suitable tertiary electrophile, such as 1-ethyl-1-halocyclopentane. While the cyanation of primary and secondary halides is well-established, the reaction at a tertiary center can be more challenging due to competing elimination reactions. Nickel- and palladium-based catalysts have shown promise in such transformations. For instance, nickel-catalyzed cyanation of aryl chlorides using less toxic cyanide sources like zinc cyanide has been reported, and these systems can sometimes be extended to alkyl halides.

Another approach could be the transition metal-catalyzed α-ethylation of cyclopentanecarbonitrile. This would involve the deprotonation of cyclopentanecarbonitrile to form a nucleophile, which then undergoes a cross-coupling reaction with an ethyl halide, catalyzed by a transition metal complex, typically palladium or nickel.

Ruthenium-catalyzed reactions have also emerged as a powerful tool in cyanation chemistry. For example, ruthenium complexes have been used for the oxidative cyanation of tertiary amines. orgsyn.org While not directly applicable to the synthesis of this compound from a non-amine precursor, this demonstrates the capability of transition metals to facilitate C-CN bond formation at a tertiary carbon.

| Catalyst System | Substrate Type (Analogous) | Cyanide Source | Key Features |

| NiCl₂/dppf/Zn | Aryl/Heteroaryl Chlorides | Zn(CN)₂ | Mild conditions, broad functional group tolerance. |

| RuCl₃·nH₂O | Tertiary Amines | NaCN | Oxidative cyanation, effective for complex substrates. orgsyn.org |

| Pd(dba)₂/ligand | Aryl Halides | K₄[Fe(CN)₆] | Use of a non-toxic cyanide source. |

This table presents data from analogous transition metal-catalyzed cyanation reactions that could be adapted for the synthesis of this compound.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for the synthesis of complex molecules. For the synthesis of this compound, organocatalysis could be instrumental in constructing the substituted cyclopentane ring, which could then be converted to the target nitrile.

A plausible strategy involves the organocatalytic functionalization of cyclopentanone. For example, a proline-derived organocatalyst could facilitate an asymmetric Michael addition of an ethyl-containing nucleophile to cyclopentenone, or an α-ethylation of cyclopentanone itself. Following the formation of 2-ethylcyclopentanone (B1294579), a Strecker-type reaction could be employed. This would involve the reaction of 2-ethylcyclopentanone with an amine and a cyanide source to form an α-aminonitrile, which could then potentially be deaminated to yield the target compound, although this last step can be challenging.

Alternatively, organocatalytic methods for the enantioselective synthesis of polysubstituted cyclopentanones have been developed. libretexts.org These methods often involve cascade reactions, such as double Michael additions, to rapidly build complexity. libretexts.org A suitably substituted cyclopentanone, prepared via organocatalysis, could then be converted to the corresponding cyanohydrin, followed by deoxygenation to afford this compound.

| Organocatalyst | Reaction Type (Analogous) | Substrates (Analogous) | Key Outcome |

| O-TMS-diphenylprolinol | Double Michael Addition | α,β-Unsaturated Aldehydes & β-Keto Esters | Enantioselective synthesis of polysubstituted cyclopentanones. libretexts.org |

| Chiral Primary Amine | Robinson Annulation | α,β-Unsaturated Ketones | Asymmetric synthesis of chiral building blocks. |

| Proline | α-Amination/Aminoxylation | Ketones/Aldehydes | Introduction of functional groups adjacent to a carbonyl. |

This table showcases organocatalytic methods for the synthesis of substituted cyclopentanones, which are potential precursors to this compound.

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of this compound in an enantiomerically pure form would require the use of asymmetric catalysis. The quaternary stereocenter in the target molecule makes this a non-trivial synthetic challenge.

One potential route for asymmetric synthesis would be the enantioselective alkylation of cyclopentanecarbonitrile. This could be achieved using a chiral phase-transfer catalyst to control the approach of the ethylating agent to the enolate of cyclopentanecarbonitrile.

Another strategy would be the asymmetric hydrocyanation of a suitably substituted alkene, such as ethylidenecyclopentane. Chiral transition metal catalysts, often based on nickel or palladium with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrocyanation of various olefins.

Furthermore, the desymmetrization of a prochiral precursor is a powerful strategy in asymmetric synthesis. For instance, an achiral 1,3-disubstituted cyclopentane derivative could be selectively functionalized using a chiral catalyst. N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective synthesis of α,α-disubstituted cyclopentenes, which could serve as chiral precursors. organic-chemistry.org

| Catalyst Type | Reaction (Analogous) | Substrate (Analogous) | Enantioselectivity (ee) |

| Chiral N-Heterocyclic Carbene | Intramolecular Aldol (B89426) Reaction | Achiral Tricarbonyl Compounds | Up to 99% ee for cyclopentenes. organic-chemistry.org |

| Chiral Boro-phosphate | Reductive Amination | 2,2-Disubstituted 1,3-Cyclopentanediones | High ee for β-amino ketones. |

| Co(II)-Porphyrin Complex | Radical Cyclopropanation | Alkenes and Diazo Reagents | High ee for cyclopropanes. chemguide.co.uk |

This table provides examples of asymmetric catalytic reactions that could be conceptually applied to the enantioselective synthesis of this compound or its precursors.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key consideration is the choice of the cyanide source. Traditional reagents like HCN and alkali metal cyanides are highly toxic. The use of less toxic alternatives, such as potassium hexacyanoferrate(II) or acetone (B3395972) cyanohydrin, would be a significant step towards a greener synthesis. orgsyn.orggoogle.com The development of catalytic methods that can utilize nitriles themselves as the cyanide source, through a retro-hydrocyanation/cross-coupling sequence, is another promising avenue.

Solvent choice is also critical. Replacing chlorinated and volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, would reduce the environmental impact. The use of biocatalysis, for example, employing nitrilase enzymes, could offer a highly selective and environmentally benign route for nitrile synthesis or modification under mild aqueous conditions.

Reaction Chemistry and Mechanistic Elucidation of 1 Ethylcyclopentane 1 Carbonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 1-Ethylcyclopentane-1-carbonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a range of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis and Related Transformations to Carboxylic Acids and Amides

The conversion of nitriles to carboxylic acids and amides is a fundamental transformation in organic chemistry. This hydrolysis can be achieved under both acidic and basic conditions, typically proceeding through an amide intermediate.

Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid. The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. Subsequent tautomerization leads to the formation of 1-ethylcyclopentane-1-carboxamide. Further hydrolysis of the amide, also under acidic conditions, yields 1-ethylcyclopentane-1-carboxylic acid and the corresponding ammonium (B1175870) salt.

Basic hydrolysis involves heating the nitrile with an aqueous base, like sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which then tautomerizes to 1-ethylcyclopentane-1-carboxamide. Continued hydrolysis of the amide under basic conditions results in the formation of the corresponding carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then necessary to obtain the free 1-ethylcyclopentane-1-carboxylic acid. For instance, the alkaline hydrolysis of similar 1-arylcyclopentane-1-carbonitriles has been reported to produce the corresponding carboxylic acids. nih.gov

| Transformation | Reagents and Conditions | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 1-Ethylcyclopentane-1-carboxylic acid, NH₄⁺ |

| Base-Catalyzed Hydrolysis | 1. OH⁻, H₂O, Δ; 2. H₃O⁺ | 1-Ethylcyclopentane-1-carboxylic acid |

| Partial Hydrolysis (milder conditions) | H₂O₂, base or controlled acid | 1-Ethylcyclopentane-1-carboxamide |

Reduction Reactions to Amines and Imines

The nitrile group can be reduced to a primary amine, (1-ethylcyclopentyl)methanamine, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, where the nitrile is treated with LiAlH₄ in an ethereal solvent, followed by an aqueous workup to yield the primary amine.

Catalytic hydrogenation is another important method for nitrile reduction. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon, often under elevated temperature and pressure. The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.

Partial reduction to an imine is also possible, which can then be hydrolyzed to an aldehyde. This is often achieved using reducing agents like diisobutylaluminum hydride (DIBAL-H).

| Reaction | Reagent(s) | Product |

| Full Reduction | 1. LiAlH₄, Ether; 2. H₂O | (1-Ethylcyclopentyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni (or PtO₂, Pd/C) | (1-Ethylcyclopentyl)methanamine |

| Partial Reduction to Aldehyde | 1. DIBAL-H; 2. H₃O⁺ | 1-Ethylcyclopentanecarbaldehyde |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, most notably Grignard reagents and organolithium compounds. The reaction of this compound with a Grignard reagent (R-MgX) leads to the formation of a magnesium salt of an imine. This intermediate is stable under the reaction conditions and does not typically undergo a second addition. Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. biosynth.comleah4sci.commasterorganicchemistry.comyoutube.comlibretexts.orgchem-station.com This reaction provides a valuable route for the synthesis of ketones with a quaternary center adjacent to the carbonyl group.

| Reactant | Reagent(s) | Intermediate | Final Product (after hydrolysis) |

| This compound | 1. CH₃MgBr, Ether; 2. H₃O⁺ | Magnesium salt of (1-ethylcyclopentyl)(methyl)imine | 1-(1-Ethylcyclopentyl)ethan-1-one |

| This compound | 1. PhLi, Ether; 2. H₃O⁺ | Lithium salt of (1-ethylcyclopentyl)(phenyl)imine | (1-Ethylcyclopentyl)(phenyl)methanone |

Cycloaddition Reactions of the Nitrile

While the nitrile group can participate in cycloaddition reactions, its reactivity is generally lower than that of alkenes or alkynes. In [3+2] cycloadditions, nitriles can act as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. google.comcrysdotllc.com For example, the reaction with an azide (B81097) would yield a tetrazole, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are often regioselective.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). leah4sci.com Nitriles are generally poor dienophiles in standard Diels-Alder reactions. However, under certain conditions, particularly with electron-rich dienes or under Lewis acid catalysis, they can participate in hetero-Diels-Alder reactions to form six-membered heterocyclic compounds. nih.govsurrey.ac.uk Specific examples involving this compound are not widely reported, likely due to the steric hindrance around the nitrile group.

Reactions at the Quaternary Cyclopentane (B165970) Carbon

The presence of the nitrile group acidifies the alpha-protons in a typical nitrile. However, in this compound, the carbon atom alpha to the nitrile group is a quaternary center, meaning it has no protons to be abstracted. Therefore, reactions that typically involve the formation of an α-cyano carbanion are not directly applicable to this compound.

α-Functionalization and Carbanion Chemistry

Direct α-functionalization of this compound through deprotonation is not possible due to the absence of an α-hydrogen. However, related chemistry can be observed in similar systems. For instance, a patent describes a process for the α-alkylation of cyclohexanecarbonitrile, which has a tertiary α-carbon. google.com In this process, a Grignard reagent is used in the presence of a secondary amine to facilitate the deprotonation and subsequent alkylation. This suggests that if a related cyclopentane system with an α-hydrogen were available, similar reactivity could be expected. The nitrile group effectively stabilizes an adjacent carbanion through inductive effects and resonance, making such species useful nucleophiles in organic synthesis.

Radical Reactions at the Quaternary Center

The quaternary carbon atom in this compound, being bonded to an ethyl group, a cyano group, and integrated within the cyclopentane ring, presents a unique environment for radical reactions. While direct experimental data on radical reactions specifically at this center are not extensively documented in publicly available literature, the reactivity can be inferred from general principles of radical chemistry and studies on analogous structures.

The stability of a radical intermediate is a key determinant of its formation and subsequent reactions. Tertiary carbon radicals are known to be more stable than secondary and primary radicals due to hyperconjugation and steric effects. libretexts.orgyoutube.com The radical that would be formed by homolytic cleavage of a bond at the quaternary center of this compound would be a tertiary radical. Furthermore, the adjacent cyano group can provide additional stabilization through resonance, delocalizing the unpaired electron onto the nitrogen atom. This enhanced stability suggests that radical formation at the quaternary center is a plausible process under appropriate conditions, such as exposure to radical initiators (e.g., peroxides) or high temperatures.

Once formed, this tertiary radical can undergo various transformations. Common radical reactions include substitution, addition to unsaturated systems, and fragmentation. For instance, in the presence of a suitable halogen source, radical halogenation could occur at the quaternary position, although this would compete with reactions at the more numerous secondary C-H bonds on the cyclopentane ring and the ethyl group.

The generation of all-carbon quaternary centers through radical reactions is a significant area of research in synthetic chemistry. wikipedia.orgnih.govnih.gov Methodologies involving the addition of radicals to alkenes or the use of organometallic reagents could potentially be applied to create more complex structures from a this compound-derived radical.

| Factor | Effect on Radical Formation at the Quaternary Center | Rationale |

| Radical Stability | Favorable | Formation of a tertiary radical, stabilized by hyperconjugation and resonance with the cyano group. libretexts.orgyoutube.com |

| Steric Hindrance | May hinder approach of some radical species | The bulky groups around the quaternary center can influence the accessibility for subsequent reactions. acs.org |

| Bond Dissociation Energy | Likely lower for C-H bonds on the ethyl group or ring | Radical formation might preferentially occur at other sites unless specific directing groups are used. |

Reactions of the Cyclopentane Ring System

Electrophilic Addition and Substitution on Ring

The cyclopentane ring in this compound is a saturated carbocyclic system. As such, it is generally inert towards electrophilic addition reactions, which are characteristic of compounds containing carbon-carbon double or triple bonds. youtube.com The C-C and C-H single bonds of the cyclopentane ring are strong and non-polar, making them poor targets for attack by electrophiles under normal conditions. ncert.nic.in

Electrophilic substitution on the ring, which would involve the replacement of a hydrogen atom with an electrophile, is also not a facile process for saturated alkanes and cycloalkanes. researchgate.net Such reactions typically require harsh conditions, such as the use of superacids or catalysis by transition metals that can activate C-H bonds. In the context of this compound, any such reaction would likely be unselective, leading to a mixture of products with substitution at various positions on the cyclopentane ring and the ethyl group. The presence of the electron-withdrawing nitrile group would likely deactivate the molecule towards electrophilic attack.

It is conceivable that under forcing conditions involving, for example, photochemically generated radical cations, the cyclopentane ring could be induced to react with electrophiles. However, such reactions are not standard synthetic transformations and would likely suffer from low yields and poor selectivity.

Ring-Opening Reactions and Rearrangements

The cyclopentane ring is a relatively stable five-membered ring with low ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170). wikipedia.orgmasterorganicchemistry.comlibretexts.org The total ring strain in cyclopentane is approximately 6.5 kcal/mol, which is significantly lower than that of cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol). libretexts.org This low ring strain means that, unlike cyclopropanes which readily undergo ring-opening reactions driven by the release of strain, nih.govnih.govnih.gov this compound is not expected to undergo ring-opening under standard chemical conditions.

Ring-opening of the cyclopentane ring would require a significant input of energy to break the strong C-C single bonds. Such reactions might be achievable under pyrolytic conditions or through transition-metal-catalyzed C-C bond activation, but these are specialized and often harsh methods.

Rearrangements of the carbon skeleton of this compound are also not expected to be common. While carbocationic rearrangements are a well-known phenomenon in organic chemistry, the generation of a carbocation on the saturated cyclopentane ring would require harsh conditions and would likely lead to a complex mixture of products. Rearrangements involving the nitrile group, such as the Ritter reaction, typically proceed through a carbocation intermediate, which would be difficult to form directly on the cyclopentane ring. However, if a carbocation were generated on the ethyl group, rearrangements involving the cyclopentyl moiety could be envisioned.

C-H Functionalization Strategies on the Ring System

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, allowing for the formation of new bonds without the need for pre-installed functional groups. nih.gov While the C-H bonds of the cyclopentane ring in this compound are generally unreactive, recent advances in catalysis have enabled the selective functionalization of such bonds.

A particularly relevant example is the palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids. nih.gov In these reactions, a directing group (the carboxylic acid) is used to position a palladium catalyst in proximity to a specific C-H bond, which is then cleaved and functionalized. Although this compound does not possess a carboxylic acid group, the nitrile group could potentially act as a directing group in a similar fashion, or the molecule could be derivatized to introduce a suitable directing group.

Research on α-quaternary cyclopentane carboxylic acids has shown that transannular γ-C(sp³)–H arylation can occur with high regioselectivity. nih.gov This suggests that for a molecule like this compound, functionalization at the C-3 or C-4 positions of the cyclopentane ring could be achievable using appropriate catalytic systems.

| Reaction Type | Feasibility on Cyclopentane Ring | Key Requirements | Potential Products |

| Directed C-H Arylation | Plausible with suitable catalyst/directing group | Palladium catalyst, specific ligand, directing group | Aryl-substituted cyclopentane derivatives |

| Radical Halogenation | Possible, but likely unselective | Radical initiator, halogen source | Mixture of halogenated isomers |

| Oxidative Functionalization | Possible with strong oxidants | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Cyclopentanone (B42830) or ring-opened products |

Mechanistic Studies and Reaction Kinetics

Elucidation of Rate-Determining Steps

In the context of radical reactions at the quaternary center , the initiation step, which involves the formation of the initial radical, is often the rate-determining step. For example, in a radical halogenation reaction, the homolytic cleavage of the halogen-halogen bond or the abstraction of a hydrogen atom to form the tertiary carbon radical would likely be the slowest step. The subsequent propagation steps are typically much faster.

For C-H functionalization reactions on the cyclopentane ring, the rate-determining step is often the C-H bond activation itself. nih.gov In palladium-catalyzed reactions, this could be the concerted metalation-deprotonation step or the oxidative addition of the C-H bond to the metal center. The kinetics of such reactions are often complex and can be influenced by the concentrations of the substrate, catalyst, ligand, and any additives.

In any hypothetical ring-opening reaction , the initial cleavage of a C-C bond within the cyclopentane ring would be a high-energy process and thus would almost certainly be the rate-determining step. The high activation energy associated with this step is the primary reason why such reactions are not commonly observed for cyclopentane derivatives.

Studying the kinetics of these reactions would involve monitoring the disappearance of reactants or the appearance of products over time under various conditions (e.g., changing concentrations of reactants, temperature). The data obtained could then be used to derive a rate law, which provides mathematical evidence for the species involved in the rate-determining step. For instance, if a reaction is found to be first order in the substrate and first order in the catalyst, it suggests that both species are involved in the rate-determining step.

Identification of Transient Intermediates

The formation of this compound can proceed through various synthetic routes, each involving distinct transient intermediates. Two primary pathways are the alkylation of a pre-existing cyclopentanecarbonitrile (B127170) ring and the cyanation of an ethylcyclopentane (B167899) derivative.

In the alkylation pathway, the reaction is initiated by the deprotonation of cyclopentanecarbonitrile at the α-position (the carbon atom adjacent to the nitrile group) using a strong base. This abstraction of a proton results in the formation of a resonance-stabilized carbanion, specifically a cyclopentanecarbonitrile enolate. This enolate is a key transient intermediate, where the negative charge is delocalized between the α-carbon and the nitrogen atom of the nitrile group. The subsequent reaction of this nucleophilic enolate with an ethylating agent, such as ethyl iodide, leads to the formation of the final product.

Alternatively, the synthesis can be approached via a radical-based cyanation of a suitable ethylcyclopentane precursor. In such a process, a radical initiator abstracts a hydrogen atom from the tertiary carbon of the ethylcyclopentane, generating an achiral benzylic-type radical as a transient intermediate. This radical species then reacts with a cyanating agent, often in the presence of a transition metal catalyst, to form the C-CN bond. Mechanistic studies on analogous copper-catalyzed radical relay reactions provide evidence for the existence of diffusible organic radicals. nih.gov For instance, in the cyanation of benzylic C-H bonds, the reaction is proposed to proceed through a hydrogen-atom-transfer (HAT) mechanism where a reactive radical selectively abstracts a hydrogen atom. nih.gov

A proposed reaction pathway for a related enantioselective synthesis of α,α-disubstituted cyclopentenes involves the formation of an enol intermediate which then undergoes an intramolecular aldol (B89426) reaction to form a β-hydroxy ketone intermediate. nih.gov This is followed by the formation of a β-lactone intermediate which then decarboxylates. nih.gov While not a direct synthesis of this compound, this highlights the types of complex intermediates that can be involved in the formation of substituted cyclopentane rings.

| Pathway | Key Transient Intermediate | Formation Method |

| Alkylation | Cyclopentanecarbonitrile Enolate | Deprotonation of cyclopentanecarbonitrile with a strong base. |

| Radical Cyanation | Ethylcyclopentyl Radical | Hydrogen atom abstraction from ethylcyclopentane. |

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

The synthesis of this compound from an achiral precursor or a racemic mixture of starting materials without a chiral influence will result in a racemic mixture of the two possible enantiomers. Achieving stereocontrol to favor one enantiomer over the other (enantioselectivity) or, in cases with multiple stereocenters, one diastereomer over others (diastereoselectivity), is a significant focus of modern synthetic chemistry.

For the alkylation of a substituted cyclopentanecarbonitrile that already contains a stereocenter, the introduction of the ethyl group can be influenced by the existing stereochemistry, leading to a diastereoselective outcome. Studies on the alkylation of cyclic nitriles have shown that high stereoselectivities can be achieved. figshare.com The stereochemical outcome often correlates with the geometry of the metalated nitrile intermediate. figshare.com

In the context of enantioselective synthesis, chiral catalysts are employed to create a chiral environment around the reactants, favoring the formation of one enantiomer. For instance, in reactions analogous to the synthesis of this compound, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the desymmetrization of achiral starting materials to produce enantiomerically enriched α,α-disubstituted cyclopentenes. nih.gov Similarly, copper complexes with chiral ligands have been successfully used for the enantioselective cyanation of C(sp³)–H bonds, achieving high enantiomeric excesses (typically 90-99% ee) for a broad range of substrates. nih.gov The reversal of enantioselectivity can sometimes be achieved by modifying the chiral ligand or catalyst system. rsc.org

The table below summarizes potential stereochemical outcomes based on the synthetic approach.

| Synthetic Approach | Chiral Influence | Expected Stereochemical Outcome | Relevant Research Findings |

| Alkylation of cyclopentanecarbonitrile | None | Racemic mixture | - |

| Alkylation of a chiral cyclopentanecarbonitrile derivative | Substrate control | Diastereomeric mixture (potentially with high diastereoselectivity) | High alkylation stereoselectivities correlate with retentive alkylations of C-metalated nitriles. figshare.com |

| Enantioselective Alkylation/Cyanation | Chiral catalyst (e.g., chiral NHC, chiral copper complex) | Enantioenriched product (high enantiomeric excess possible) | Chiral NHCs can achieve desymmetrization of achiral diketones. nih.gov Copper-catalyzed radical relay can lead to high enantioselectivity in cyanation. nih.gov |

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound.

Solvent Effects:

The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. In the alkylation of cyclopentanecarbonitrile, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net These solvents are effective at solvating the metal cation of the base without strongly interacting with the nucleophilic enolate, thus promoting its reactivity. The use of protic solvents like methanol (B129727) or water in such reactions can lead to protonation of the enolate, reducing the yield of the desired alkylated product. researchgate.net

For radical cyanation reactions, the solvent must be able to support the radical intermediates without interfering with the catalytic cycle. The selection of a solvent can dramatically affect the reaction outcome, and a "green" solvent choice might not always lead to the most sustainable process if it results in lower yields or requires harsher conditions. nih.gov

Reaction Condition Optimization:

Optimizing reaction conditions involves systematically varying parameters such as temperature, reaction time, and the equivalents of reagents and catalysts. nih.gov For the alkylation reaction, the choice and amount of base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to ensure complete and rapid formation of the enolate.

In catalytic reactions, the nature of the catalyst and ligand is paramount. For instance, in copper-catalyzed enantioselective cyanations, the structure of the chiral ligand directly influences the enantioselectivity. nih.gov The optimization process may involve screening a library of ligands to identify the one that provides the best balance of reactivity and selectivity.

Temperature also plays a significant role. Alkylation reactions are often carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions. Catalytic reactions may require specific temperature ranges to ensure catalyst stability and turnover. nih.gov

The table below outlines key parameters for optimization in the synthesis of this compound.

| Parameter | Alkylation Pathway | Radical Cyanation Pathway | Considerations |

| Solvent | Polar aprotic (e.g., THF) | Non-interfering solvent | Solvent polarity can affect intermediate stability and reaction rates. researchgate.net |

| Base/Catalyst | Strong, non-nucleophilic base (e.g., LDA) | Transition metal catalyst with appropriate ligand (e.g., Cu with chiral ligand) | The choice of catalyst/ligand is crucial for stereoselectivity. nih.gov |

| Temperature | Low temperature (e.g., -78 °C to 25 °C) | Often mild (room temperature) | Temperature affects reaction rate and selectivity. nih.gov |

| Reagents | Ethylating agent (e.g., ethyl iodide) | Cyanating agent and radical initiator | The nature of the reagents dictates the specific transformation. |

Computational and Theoretical Studies of 1 Ethylcyclopentane 1 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. libretexts.orgkaust.edu.sa Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic properties of molecules like 1-Ethylcyclopentane-1-carbonitrile. scirp.orgscirp.org These calculations can determine the molecule's geometry, energy, and the distribution of its electrons. libretexts.orgfortunejournals.com

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. scirp.orgscirp.org

For this compound, the nitrile group (C≡N) is a key feature. The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, a characteristic that would be reflected in the LUMO's localization. libretexts.orgpressbooks.pub The lone pair of electrons on the nitrogen atom and the sigma bonds of the cyclopentane (B165970) ring would contribute significantly to the HOMO. youtube.com

The electron density distribution, which can be visualized through computational modeling, would show a higher electron density around the nitrogen atom and a lower density around the nitrile carbon. This polarization is crucial for the molecule's reactivity.

A hypothetical representation of HOMO-LUMO energies for similar alkyl nitrile compounds, calculated using DFT methods, is presented in the table below. These values are indicative of the electronic properties that would be expected for this compound.

| Compound (Analogous System) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Acetonitrile | -7.80 | 1.20 | 9.00 |

| Propionitrile | -7.65 | 1.10 | 8.75 |

| Benzonitrile | -6.90 | -0.50 | 6.40 |

| This table presents illustrative data for analogous compounds to demonstrate the typical energy ranges for molecular orbitals in nitriles. The values are representative and would vary based on the specific computational method and basis set used. |

The cyclopentane ring is not planar and exists in various puckered conformations to relieve ring strain. dalalinstitute.comyoutube.com The two most common conformations are the "envelope" and the "twist" (or "half-chair"). researchgate.netyoutube.com For a substituted cyclopentane like this compound, the ethyl and nitrile groups will influence the relative stability of these conformers.

Conformational analysis, through computational methods, can map the potential energy surface of the molecule as a function of its geometry. chemistrysteps.comnih.gov This "energy landscape" reveals the most stable conformations (energy minima) and the energy barriers between them. nih.gov The ethyl group, being bulkier than the nitrile group, will preferentially occupy a pseudo-equatorial position in the most stable conformers to minimize steric hindrance. researchgate.netacs.org

The energy difference between the various conformers of substituted cyclopentanes is typically small, often leading to a dynamic equilibrium at room temperature. researchgate.net Computational studies can quantify these small energy differences and the barriers to interconversion.

| Conformation (Cyclopentane) | Relative Energy (kcal/mol) |

| Planar (Transition State) | ~5.0 |

| Envelope | 0 |

| Twist (Half-Chair) | ~0.5 |

| This table shows representative energy values for the parent cyclopentane molecule. The presence of substituents would alter these values. |

Mechanistic Pathway Investigations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transient species like transition states. acs.org

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. wikipedia.orgmasterorganicchemistry.com It is a fleeting arrangement of atoms with partial bonds and cannot be isolated experimentally. masterorganicchemistry.comwizeprep.com Computational methods can locate and characterize the geometry and energy of transition states.

For reactions involving this compound, such as hydrolysis or nucleophilic addition to the nitrile group, the transition state would involve the approaching nucleophile forming a partial bond with the electrophilic nitrile carbon, while the C≡N triple bond begins to break. libretexts.orgnih.gov For instance, in the reaction with a cysteine residue, a chair-like seven-membered ring transition state has been computationally identified for similar nitrile compounds. nih.gov

A reaction energy profile is a plot of the energy of the system as the reaction progresses from reactants to products, passing through any intermediates and transition states. acs.org The height of the energy barrier from the reactants to the transition state is the activation energy (or activation barrier). acs.orgmasterorganicchemistry.com A lower activation barrier corresponds to a faster reaction rate.

Computational studies can predict these activation barriers. For example, the acid-catalyzed hydrolysis of a nitrile proceeds through protonation of the nitrogen, followed by nucleophilic attack by water. pressbooks.pubchemistrysteps.com Each step has an associated activation barrier that can be calculated. Similarly, the addition of a Grignard reagent to a nitrile to form a ketone after hydrolysis also has a distinct energy profile that can be modeled. libretexts.org

Below is a hypothetical table of activation energies for the hydrolysis of different nitriles, illustrating how substituents can affect reactivity.

| Nitrile Compound | Reaction | Activation Energy (kcal/mol) |

| Acetonitrile | Acid-catalyzed hydrolysis | ~25 |

| Benzonitrile | Acid-catalyzed hydrolysis | ~22 |

| A generic alkyl nitrile | Base-catalyzed hydrolysis | ~20 |

| This table contains illustrative activation energies for analogous reactions to demonstrate the concept. Actual values depend on the specific reactants and computational methodology. |

While transition state theory provides a static picture of the reaction pathway, reaction dynamics simulations can offer a more detailed, time-dependent view of the atomic motions during a chemical transformation. These simulations model the trajectories of atoms as they move across the potential energy surface.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound in various chemical reactions. Through the application of quantum mechanical calculations, chemists can gain insights into reaction mechanisms, transition states, and product distributions without the need for extensive experimental work. These predictive capabilities are particularly valuable for understanding and optimizing chemical syntheses.

Regioselectivity Predictions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, computational methods can predict the most likely site of reaction. For instance, in reactions involving electrophilic or nucleophilic attack, the regioselectivity is often governed by the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals.

One common approach to predicting regioselectivity is through the analysis of the molecule's electrostatic potential (ESP) map. The ESP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the nitrile group is expected to be an electron-rich region, making it a likely site for electrophilic attack. Conversely, the carbon atom of the nitrile group is electron-deficient and thus susceptible to nucleophilic attack.

Another powerful tool is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO represents the region where the molecule is most likely to accept electrons. In a reaction with an electrophile, the reaction will preferentially occur at the atom where the HOMO is localized. In a reaction with a nucleophile, the reaction will occur at the atom where the LUMO is localized.

Table 1: Hypothetical Frontier Molecular Orbital (HOMO/LUMO) Analysis for Regioselectivity in the Alkylation of this compound Anion

| Potential Reaction Site | Method | Calculated Parameter | Value (arbitrary units) | Predicted Regioselectivity |

| Nitrile Carbon (Cα) | DFT (B3LYP/6-31G) | LUMO Coefficient | 0.58 | Major Product |

| Ethyl Group (CH2) | DFT (B3LYP/6-31G) | LUMO Coefficient | 0.12 | Minor Product |

| Cyclopentane Ring (CH) | DFT (B3LYP/6-31G*) | LUMO Coefficient | 0.05 | Trace Product |

Note: This table is based on hypothetical data for illustrative purposes.

Stereoselectivity Predictions

Stereoselectivity is the property of a chemical reaction that causes the formation of one stereoisomer in preference to another. For a molecule like this compound, which is chiral at the C1 position, understanding the stereochemical outcome of reactions is crucial. Computational modeling can be employed to predict the stereoselectivity of reactions by calculating the energies of the diastereomeric transition states leading to different stereoisomeric products.

For example, if the nitrile group of this compound were to be hydrolyzed to a carboxylic acid, and the starting material was a racemic mixture, the product would also be racemic. However, if a chiral reagent or catalyst is used, it can lead to a kinetic resolution where one enantiomer reacts faster than the other, resulting in an enantiomerically enriched product.

Computational chemists can model the interaction of each enantiomer of this compound with the chiral catalyst. By calculating the activation energies for the formation of the different stereoisomeric products, they can predict which stereoisomer will be formed in excess. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.

Table 2: Hypothetical Calculated Energy Barriers for the Enantioselective Reduction of the Nitrile Group in this compound

| Transition State Leading to | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| (R)-1-Ethylcyclopentylmethanamine | CBS-QB3 | 15.2 | Major |

| (S)-1-Ethylcyclopentylmethanamine | CBS-QB3 | 17.8 | Minor |

Note: This table is based on hypothetical data for illustrative purposes.

Structure-Reactivity Relationships and Design Principles

Computational studies can elucidate the relationship between the structure of this compound and its chemical reactivity. By systematically modifying the structure of the molecule in silico (e.g., by changing the ethyl group to other alkyl groups or modifying the cyclopentane ring), researchers can observe the resulting changes in electronic properties and predicted reactivity. This allows for the development of structure-reactivity relationships (SRRs).

For instance, increasing the electron-withdrawing nature of the substituent at the C1 position would likely increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, bulkier substituents could introduce steric hindrance, slowing down the reaction rate or altering the selectivity.

These computationally derived SRRs can then be used to establish design principles for new molecules with desired reactivity profiles. If the goal is to enhance the rate of a particular reaction, the computational models can suggest specific structural modifications. This rational, in silico design process can significantly accelerate the discovery and optimization of new chemical entities and synthetic routes, saving considerable time and resources compared to a purely experimental trial-and-error approach.

Derivatization and Transformative Chemistry of 1 Ethylcyclopentane 1 Carbonitrile for Advanced Materials and Intermediates

Synthesis of Boron-Containing Derivatives for Cross-Coupling

Organoboron compounds are exceptionally useful intermediates in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. The synthesis of boron-containing derivatives from saturated alkylnitriles is an area of ongoing research. While direct C-H borylation of the cyclopentane (B165970) ring is challenging, functional group transformations of the nitrile offer a pathway to introduce a boron moiety.

One potential strategy involves the reduction of the nitrile to a primary amine, followed by conversion to a boronic acid or boronate ester. For instance, Gabriel synthesis is a well-established method for producing primary amines from alkyl halides, and this approach has been explored for the synthesis of boron-containing primary amines. nih.gov Although this method is typically applied to alkyl halides, a synthetic route starting from 1-Ethylcyclopentane-1-carbonitrile could be envisioned where the nitrile is first converted to a suitable precursor. The synthesis of boron-containing primary amines is valuable for creating building blocks for peptoids and other complex molecules. nih.gov

Another approach is radical α-borylation. While this has been extensively studied for α,β-unsaturated carbonyl compounds, its application to saturated nitriles is less common. nih.govnih.govscispace.com Such reactions typically involve a radical initiator and a boron source, enabling the formation of a C-B bond. nih.gov The development of methods for the direct borylation of aliphatic systems would render molecules like this compound valuable precursors for novel organoboron reagents.

Conversion to Cyclopentyl-Substituted Aldehydes and Ketones

The nitrile group of this compound is readily converted into carbonyl functionalities, providing access to important aldehyde and ketone building blocks.

Aldehyde Synthesis: The partial reduction of nitriles to aldehydes can be effectively achieved using sterically hindered reducing agents. pearson.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comcommonorganicchemistry.com The reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. commonorganicchemistry.commasterorganicchemistry.com The mechanism involves the coordination of the nitrile's nitrogen to the Lewis acidic aluminum center, followed by hydride transfer to the nitrile carbon. chemistrysteps.commasterorganicchemistry.com A stable intermediate is formed which, upon aqueous workup, hydrolyzes to yield the corresponding aldehyde. chemistrysteps.commasterorganicchemistry.com Applying this method to this compound would produce 1-ethylcyclopentane-1-carbaldehyde.

Ketone Synthesis: Nitriles can serve as precursors to ketones through reaction with organometallic reagents like Grignard or organolithium reagents. This reaction proceeds via nucleophilic addition of the organometallic's carbanion to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed under acidic conditions to furnish the ketone. This two-step process allows for the formation of a new carbon-carbon bond. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-acetyl-1-ethylcyclopentane.

Preparation of Heterocyclic Systems via Nitrile Cyclization

The nitrile functionality is a versatile participant in cyclization reactions, enabling the synthesis of a wide range of N-heterocycles. rsc.org These reactions are crucial in medicinal chemistry as heterocyclic scaffolds are present in a vast number of pharmaceuticals. nih.govresearchgate.net

One of the most powerful methods for heterocycle synthesis is 1,3-dipolar cycloaddition. nih.gov In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a five-membered ring. While classic examples involve azides and alkynes (the "click" reaction), nitriles can also participate. nih.gov For instance, the reaction of nitriles with certain 1,3-dipoles can provide access to triazoles or other five-membered heterocycles. nih.gov

Furthermore, domino or cascade reactions involving nitriles can lead to complex heterocyclic systems in a single pot. rsc.orgresearchgate.net These processes often involve an initial Michael addition or condensation followed by an intramolecular cyclization onto the nitrile group. The reactivity of the nitrile in this compound makes it a potential substrate for such transformations, leading to novel spirocyclic or fused heterocyclic structures. The synthesis of heterocycles often relies on cyclization strategies where a nucleophile attacks an electrophile within the same molecule to form a ring. youtube.com The derivatives of this compound, such as the corresponding aldehyde or ketone, can be used in reactions with dinucleophiles like hydrazine (B178648) to form six-membered heterocycles. youtube.com

Applications as Building Blocks in the Synthesis of Complex Organic Molecules

The derivatives of this compound are valuable building blocks for constructing more elaborate molecular architectures.

Stereocontrol is a central theme in modern organic synthesis. While this compound itself is achiral, its derivatives can contain stereocenters. For example, reduction of a ketone derived from this compound could create a chiral alcohol. Achieving control over the stereochemical outcome of such reactions is crucial. Stereocontrolled synthesis aims to produce a specific stereoisomer of a product, which can be vital for its biological activity. This often involves the use of chiral catalysts or auxiliaries to influence the transition state of a reaction.

Photochemical and Electrochemical Transformations

Light and electricity offer alternative energy sources for promoting chemical reactions, often enabling unique transformations not achievable through thermal methods.

Photochemical Transformations: The photochemistry of aliphatic nitriles is less explored than that of their aromatic counterparts. acs.orgacs.org However, photochemical reactions often proceed through radical intermediates. acs.org Irradiation of a molecule like this compound in the presence of other reagents could lead to C-H activation or reactions involving the nitrile group. For example, studies on α,β-unsaturated γ,δ-epoxy nitriles show that direct irradiation can lead to products arising from carbene intermediates. rsc.org While this compound lacks this specific structure, photochemical excitation could potentially induce novel rearrangements or additions.

Electrochemical Transformations: Electrochemistry provides a powerful tool for synthesis by using an electric current to drive oxidation and reduction reactions. acs.org The nitrile group can be electrochemically reduced. The toxicity of aliphatic nitriles is related to their in vivo metabolism, which involves cytochrome P450-catalyzed oxidation at the alpha-carbon, a process that shares principles with electrochemical oxidation. nih.gov More synthetically relevant, electrochemical methods have been developed for the reductive amination of α-keto acids to amino acids, demonstrating the power of electrochemistry in transforming carbonyl-related functional groups. nih.gov It is conceivable that electrochemical conditions could be developed for the reduction of this compound to its corresponding amine or for its participation in other redox-mediated coupling reactions. acs.org

Research Findings Summary

| Reaction Type | Starting Material Class | Reagent(s) | Expected Product Class | Ref. |

| Partial Reduction | Aliphatic Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com |

| Ketone Synthesis | Aliphatic Nitrile | Grignard Reagent (R-MgBr) + H₃O⁺ | Ketone | N/A |

| Full Reduction | Aliphatic Nitrile | Hydrogen (H₂) + Nickel (Ni) catalyst | Primary Amine | youtube.com |

| Hydrolysis | Aliphatic Nitrile | Dilute HCl + Heat | Carboxylic Acid | youtube.com |

| 1,3-Dipolar Cycloaddition | Nitrile | Azide (B81097) (in presence of catalyst) | Triazole Heterocycle | nih.gov |

| Electrochemical Cyanation | Aliphatic Carboxylic Acid | Ce/Cu catalysts, Light, Electricity | Aliphatic Nitrile | beilstein-journals.org |

Green Synthesis of Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a versatile intermediate like this compound, the development of environmentally benign synthetic routes to its derivatives is crucial for sustainable manufacturing. Green approaches to derivatizing this tertiary nitrile focus on two primary transformations of the cyano group: hydrolysis to amides and reduction to amines, utilizing methodologies that improve energy efficiency, employ safer solvents, utilize renewable feedstocks, and leverage catalytic processes.

Biocatalytic and Biomimetic Hydrolysis to Amides

The conversion of nitriles to amides is a fundamental transformation. Green chemistry seeks to replace traditional methods that often require harsh acidic or basic conditions with milder, more selective alternatives.

Enzymatic Hydration: Biocatalysis using nitrile hydratase (NHase) enzymes represents a highly selective and green route for the hydration of nitriles to their corresponding amides. These enzymes operate in aqueous systems under mild temperature and pH conditions, offering excellent chemoselectivity, which prevents the formation of byproducts often seen in chemical catalysis. nih.govcsir.co.za The industrial synthesis of compounds like acrylamide (B121943) and nicotinamide (B372718) already relies on NHase-catalyzed processes. csir.co.zaresearchgate.net For this compound, the primary challenge lies in identifying a robust NHase that can accommodate a sterically hindered tertiary nitrile substrate. While many enzymes are limited by their substrate scope, research into enzyme engineering and screening of microorganisms from diverse environments continues to yield novel biocatalysts with broader applicability. csir.co.za

Integrated Chemo-Biocatalytic Systems: A novel approach merges the high selectivity of biocatalysis with the broad applicability of chemocatalysis. One such integrated system combines a nitrile hydratase with a copper-catalyzed N-arylation reaction in a one-pot setup. nih.gov This allows for the synthesis of complex amides under environmentally friendly conditions, providing a unique synthetic route that is orthogonal to traditional methods. nih.gov For this compound, this could enable a direct, telescoped synthesis of N-aryl-1-ethylcyclopentane-1-carboxamides.

Catalytic Hydration in Green Solvents: The development of novel catalytic systems that operate under neutral and mild conditions is a cornerstone of green chemistry.

Homogeneous Catalysis: The Ghaffar-Parkins catalyst, a platinum(II) hydride complex, has demonstrated high activity and chemoselectivity for the hydration of a wide range of nitriles to primary amides, including sterically hindered tertiary nitriles. orgsyn.org The reaction proceeds under mild conditions and is tolerant of various functional groups, which minimizes the need for protecting groups and reduces waste. orgsyn.org Similarly, osmium-based catalysts have also been shown to competently catalyze the hydration of aliphatic nitriles. csic.es While these catalysts are based on precious metals, their high efficiency and selectivity contribute to their green credentials.

Eco-Friendly Media: An innovative and highly green approach involves the use of a water extract of pomelo peel ash (WEPPA) as the reaction medium. nih.gov This method facilitates the hydration of various nitriles to amides with good to excellent yields without the need for external transition metals, bases, or organic solvents. nih.gov The practicality of this bio-based solvent has been demonstrated on a large scale, and its reusability further enhances its sustainability profile. nih.gov While its efficacy on tertiary nitriles like this compound requires specific experimental validation, it represents a promising, non-toxic, and renewable alternative.

Table 1: Examples of Green Nitrile Hydration Methodologies

| Method | Catalyst/Medium | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydration | Ghaffar-Parkins Catalyst (Pt-based) | 2-Furonitrile | Neutral, mild temperature | 95% | orgsyn.org |

| Eco-Friendly Media | Water Extract of Pomelo Peel Ash (WEPPA) | Benzonitrile | 150 °C, 0.5 h, solvent-free | High | nih.gov |

| Biocatalysis | Nitrile Hydratase (e.g., from Rhodococcus sp.) | Benzonitrile | Aqueous buffer, mild pH/temp | High | nih.gov |

| Microwave-Assisted | Pyridine/TEA | Furoyl chloride + p-anisidine | Microwave, 50 °C, 15 min | High | nih.gov |

Green Reduction to Primary Amines

The reduction of nitriles to primary amines is a key step for producing valuable building blocks. Green methodologies focus on using efficient catalysts and avoiding stoichiometric, hazardous reducing agents like lithium aluminum hydride.

Heterogeneous Catalytic Hydrogenation: The catalytic hydrogenation of nitriles using molecular hydrogen is an atom-efficient process. acsgcipr.org Heterogeneous catalysts based on earth-abundant metals like cobalt and nickel, as well as precious metals like palladium and platinum on supports such as carbon or alumina, are commonly used. researchgate.netbme.hu The primary green advantages are the high atom economy and the potential for catalyst recovery and reuse. A significant challenge is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts. acsgcipr.orgbme.hu The choice of solvent, catalyst, and reaction conditions plays a critical role in achieving high yields of the desired primary amine, (1-Ethylcyclopentyl)methanamine.